N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide
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Overview
Description
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step organic reactions
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up through optimization of reaction parameters such as temperature, pressure, and catalysts to increase yield and purity. Continuous flow chemistry methods might be used to improve efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and pyrazolyl groups.
Reduction: Reduction of the chromene ring or the carbonyl group in the carboxamide moiety can yield various derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, especially at the aromatic ring and the pyrazolyl substituent.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Use of hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles/electrophiles under appropriate solvents and catalysts.
Major Products Formed:
Depending on the type of reaction, products can range from hydroxylated derivatives (oxidation) to reduced chromenes or carboxamides (reduction) and substituted aromatic or pyrazolyl compounds (substitution).
Scientific Research Applications
N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide has numerous research applications:
Chemistry: As a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential use in developing new pharmaceuticals owing to its unique structural features, which could provide biological activity.
Industry: Usage in creating advanced materials or as a specialized reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets:
Molecular Targets: It may bind to specific enzymes, receptors, or nucleic acids, altering their activity or function.
Pathways Involved: Depending on its targets, it could affect pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
When comparing N-cyclopentyl-8-methoxy-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2H-chromene-3-carboxamide with similar compounds, its unique structural elements stand out:
Similar Compounds: N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, N-cyclopentyl-8-methoxy-N-(2-(3-fluoropyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, etc.
Hope this gives you a deep dive into the fascinating world of this compound! If there's anything more specific you want to explore, let me know.
Properties
IUPAC Name |
N-cyclopentyl-8-methoxy-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4/c1-31-17-8-4-5-14-13-16(21(30)32-19(14)17)20(29)28(15-6-2-3-7-15)12-11-27-10-9-18(26-27)22(23,24)25/h4-5,8-10,13,15H,2-3,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMVYNPJAOSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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